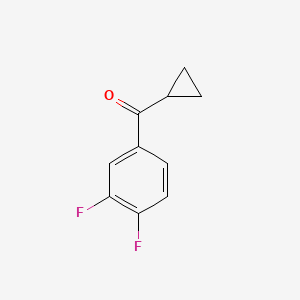

Cyclopropyl 3,4-difluorophenyl ketone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopropyl-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-4-3-7(5-9(8)12)10(13)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONVXAUXWUIDYPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642509 | |

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-32-4 | |

| Record name | Cyclopropyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Cyclopropyl 3,4-difluorophenyl ketone from 1,2-difluorobenzene

<__-- _>

Introduction

Cyclopropyl 3,4-difluorophenyl ketone is a valuable building block in medicinal chemistry, notably as a precursor in the synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. The molecule's structural features, including the cyclopropyl ring and the difluorinated phenyl moiety, are crucial for its biological activity. This guide provides an in-depth technical overview of a primary synthetic route to this ketone, starting from the readily available 1,2-difluorobenzene. The focus is on the well-established Friedel-Crafts acylation reaction, detailing the underlying mechanistic principles, experimental protocols, and critical process considerations for researchers and drug development professionals.

Strategic Approach: The Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing this compound from 1,2-difluorobenzene is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the aromatic ring. In this specific synthesis, 1,2-difluorobenzene is acylated with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

The Rationale Behind Friedel-Crafts Acylation

The choice of Friedel-Crafts acylation is underpinned by several key factors:

-

Efficiency: It provides a direct route to forming the crucial carbon-carbon bond between the aromatic ring and the cyclopropyl ketone moiety.

-

Availability of Starting Materials: 1,2-difluorobenzene and the precursors for cyclopropanecarbonyl chloride are commercially available or readily synthesized.

-

Predictable Regioselectivity: The fluorine atoms on the benzene ring, while deactivating, direct the incoming electrophile to specific positions, allowing for controlled synthesis of the desired isomer.

However, the presence of two strongly electron-withdrawing fluorine atoms on the benzene ring deactivates it towards electrophilic attack, presenting a significant challenge that necessitates careful optimization of reaction conditions.

Reaction Mechanism and Key Considerations

The Friedel-Crafts acylation proceeds through a well-understood mechanism. The following diagram illustrates the key steps involved in the synthesis of this compound.

Figure 1: Mechanism of Friedel-Crafts Acylation. This diagram outlines the three key stages of the reaction: formation of the electrophilic acylium ion, the subsequent electrophilic attack on the 1,2-difluorobenzene ring to form a sigma complex, and finally the liberation of the ketone product during aqueous workup.

Detailed Mechanistic Insights

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, making it a better leaving group. This facilitates the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack and Regioselectivity: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the acylium ion. The two fluorine atoms are ortho, para-directing due to their ability to donate a lone pair of electrons through resonance. However, their strong inductive electron-withdrawing effect deactivates the ring. The acylation occurs predominantly at the 4-position, which is para to one fluorine and meta to the other, representing a balance between electronic activation and steric hindrance.

-

Deprotonation and Catalyst Complexation: A proton is lost from the intermediate arenium ion (σ-complex) to restore aromaticity. The resulting ketone product, being a Lewis base, immediately complexes with the AlCl₃ catalyst. This necessitates the use of stoichiometric amounts of the catalyst.

-

Workup: The final product is liberated from the aluminum chloride complex by quenching the reaction mixture with water.

Critical Experimental Parameters

Successful synthesis hinges on the careful control of several experimental variables. The following table summarizes these key parameters and their impact on the reaction outcome.

| Parameter | Recommended Range/Condition | Rationale and Impact on Reaction |

| Solvent | Dichloromethane (DCM), Dichloroethane (DCE), or Carbon Disulfide (CS₂) | An inert solvent is crucial to prevent side reactions. DCM and DCE are commonly used for their ability to dissolve the reactants and the AlCl₃ complex. |

| Temperature | 0°C to room temperature | The reaction is typically started at a lower temperature (0°C) during the addition of AlCl₃ to control the initial exothermic reaction. The reaction is then allowed to warm to room temperature. Higher temperatures can lead to side reactions and decomposition. |

| Stoichiometry of AlCl₃ | 1.1 to 1.5 equivalents | A stoichiometric amount of AlCl₃ is required as it complexes with both the acyl chloride and the product ketone. An excess ensures complete reaction. |

| Purity of Reagents | Anhydrous conditions are essential | Aluminum chloride reacts violently with water, which would deactivate the catalyst and generate HCl gas. All reagents and glassware must be thoroughly dried. |

| Reaction Time | 2 to 24 hours | The reaction time is monitored by techniques like Thin Layer Chromatography (TTC) or High-Performance Liquid Chromatography (HPLC) to ensure completion. |

Detailed Experimental Protocols

This section provides a step-by-step guide for the synthesis of cyclopropanecarbonyl chloride and its subsequent use in the Friedel-Crafts acylation of 1,2-difluorobenzene.

Protocol 1: Synthesis of Cyclopropanecarbonyl Chloride

Cyclopropanecarbonyl chloride is the acylating agent in this synthesis and can be readily prepared from cyclopropanecarboxylic acid.

-

Apparatus Setup: A round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl gas produced) is assembled. All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon).

-

Reagent Addition: Cyclopropanecarboxylic acid is added to the flask. Thionyl chloride (SOCl₂) (1.2 to 1.5 equivalents) is then added cautiously, either neat or dissolved in an inert solvent like DCM. A few drops of dimethylformamide (DMF) can be added as a catalyst.

-

Reaction: The mixture is heated to reflux (typically around 80°C for neat thionyl chloride) until the evolution of gas (HCl and SO₂) ceases. This usually takes 2-4 hours.

-

Purification: The excess thionyl chloride is removed by distillation. The resulting cyclopropanecarbonyl chloride can be purified by fractional distillation under reduced pressure.

Protocol 2: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This protocol details the core synthesis of the target ketone.

Figure 2: Experimental Workflow. A step-by-step visualization of the Friedel-Crafts acylation protocol, from initial setup to final product purification.

-

Reaction Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flushed with nitrogen.

-

Initial Reagent Addition: 1,2-difluorobenzene and an anhydrous solvent (e.g., dichloromethane) are added to the flask and cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (1.1 - 1.5 equivalents) is added portion-wise to the stirred solution, ensuring the temperature does not rise significantly.

-

Acylating Agent Addition: Cyclopropanecarbonyl chloride (1.0 equivalent), dissolved in a small amount of the anhydrous solvent, is added dropwise from the dropping funnel over a period of 30-60 minutes.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-24 hours. The progress of the reaction should be monitored.

-

Workup: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes and separates the product into the organic layer.

-

Extraction: The aqueous layer is extracted several times with the organic solvent. The combined organic extracts are washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified, typically by vacuum distillation or column chromatography on silica gel, to yield the pure this compound.

Safety Considerations

It is imperative to conduct these procedures in a well-ventilated fume hood and with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Aluminum Chloride (Anhydrous): This substance is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride gas. It should be handled with extreme care in a dry environment. In case of skin contact, brush off any solid and flush with copious amounts of water.

-

Thionyl Chloride and Cyclopropanecarbonyl Chloride: Both are corrosive and lachrymatory. They react with moisture to produce HCl gas. Handle these reagents in a fume hood and avoid inhalation of vapors.

-

Solvents: Dichloromethane is a suspected carcinogen. Handle with appropriate precautions.

Conclusion

The Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride provides a reliable and scalable method for the synthesis of this compound. A thorough understanding of the reaction mechanism and meticulous control over experimental parameters, particularly the exclusion of moisture, are paramount for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully and safely perform this important chemical transformation.

References

-

Dolbier, W. R., Jr, Cornett, E., Martinez, H., & Xu, W. (2011). Friedel-Crafts reactions of 2,2-difluorocyclopropanecarbonyl chloride: unexpected ring-opening chemistry. The Journal of Organic Chemistry, 76(9), 3450–3456. Retrieved from [Link]

- Google Patents. (n.d.). CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

-

Singh, S., Mondal, S., Tiwari, V., & Hazra, C. K. (2023). Recent Advancements in Typical Friedel–Crafts Alkylation Reactions Focused on Targeting Arene Nucleophiles. Synthesis, 55(01), A-U. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-

Di Mola, A., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7959. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from [https://patents.google.

An In-depth Technical Guide to Cyclopropyl 3,4-difluorophenyl ketone (CAS 898790-32-4): A Key Intermediate in Modern Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Ketone

Cyclopropyl 3,4-difluorophenyl ketone, identified by the CAS number 898790-32-4, is a specialized chemical compound that has garnered significant attention in the pharmaceutical industry. Its prominence stems from its critical role as a key intermediate in the synthesis of Ticagrelor, a potent P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[1] The unique structural combination of a strained cyclopropyl ring and an electron-deficient 3,4-difluorophenyl moiety imparts desirable physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis, characterization, and handling, offering a technical resource for researchers and developers in the field.

The presence of the 3,4-difluorophenyl group is a common motif in modern drug design. The fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, and they can also improve the compound's binding affinity to target proteins through favorable electrostatic interactions.[1] The cyclopropyl group, a three-membered carbocycle, introduces conformational rigidity and can positively influence a drug's pharmacokinetic profile.[1] The interplay of these two structural features in this compound makes it a strategically important precursor in the multi-step synthesis of complex, biologically active molecules like Ticagrelor.[1]

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 898790-32-4 | [1] |

| Molecular Formula | C₁₀H₈F₂O | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Purity (Typical) | ≥95% | [1] |

While specific experimental data for melting and boiling points are not widely published, related compounds such as cyclopropyl phenyl ketone have a melting point of 7-9 °C and a boiling point of 121-123 °C at 15 mmHg.[2] Due to the presence of the fluorine atoms, the boiling point of the title compound is expected to be in a similar range under vacuum.

Spectral Data Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl and the aromatic protons.

-

Aromatic Protons: The three protons on the 3,4-difluorophenyl ring would likely appear as complex multiplets in the downfield region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine couplings.

-

Cyclopropyl Protons: The protons on the cyclopropyl ring would appear in the upfield region. The methine proton adjacent to the carbonyl group would be the most deshielded of the cyclopropyl protons, likely appearing as a multiplet. The remaining four methylene protons would also appear as multiplets, further split by geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton.

-

Carbonyl Carbon: A characteristic signal for the ketone carbonyl carbon would be expected in the highly deshielded region of the spectrum (typically δ 195-210 ppm).

-

Aromatic Carbons: The six carbons of the 3,4-difluorophenyl ring would appear in the aromatic region (typically δ 110-165 ppm). The carbons directly bonded to the fluorine atoms would show characteristic splitting due to carbon-fluorine coupling.

-

Cyclopropyl Carbons: The carbons of the cyclopropyl ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration.

-

C=O Stretch: For an aryl ketone, this peak is typically observed in the range of 1685-1666 cm⁻¹.[3][4] Conjugation with the aromatic ring lowers the frequency compared to a saturated ketone.

-

C-F Stretches: Strong absorptions corresponding to the C-F stretching vibrations on the aromatic ring would be expected in the fingerprint region.

-

Aromatic C=C Stretches: Medium to weak absorptions for the aromatic C=C bond stretching would also be present.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

-

Molecular Ion: The molecular ion peak would be expected at m/z = 182.17.

-

Fragmentation: Common fragmentation pathways for aryl ketones involve cleavage of the bonds adjacent to the carbonyl group.[5] This could lead to the formation of fragments corresponding to the cyclopropylcarbonyl cation and the 3,4-difluorophenyl cation.

Synthesis and Purification Strategies

The synthesis of this compound can be approached through several established organic chemistry methodologies. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity.

Synthetic Pathways

Two primary retrosynthetic approaches are commonly considered for the synthesis of aryl cyclopropyl ketones:

-

Friedel-Crafts Acylation: This classic method involves the reaction of a substituted benzene with a cyclopropyl acylating agent in the presence of a Lewis acid catalyst. For the synthesis of the title compound, 1,2-difluorobenzene would be acylated with cyclopropanecarbonyl chloride using a catalyst such as aluminum chloride (AlCl₃).[6]

Diagram 1: Friedel-Crafts Acylation approach. -

Oxidation of a Secondary Alcohol: A more direct route involves the oxidation of the corresponding secondary alcohol, cyclopropyl(3,4-difluorophenyl)methanol. This precursor alcohol can be synthesized via the Grignard reaction between 3,4-difluorobenzaldehyde and cyclopropylmagnesium bromide. The subsequent oxidation can be achieved using various reagents.

Diagram 2: Oxidation of secondary alcohol approach.

Experimental Protocol: A Generalized Friedel-Crafts Acylation

The following is a generalized, step-by-step protocol for the synthesis of an aryl cyclopropyl ketone via Friedel-Crafts acylation, which can be adapted for the synthesis of the title compound.

Materials:

-

1,2-Difluorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable solvent

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add the 1,2-difluorobenzene to the flask. Slowly add cyclopropanecarbonyl chloride dropwise from the dropping funnel, maintaining the temperature below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification Techniques

Purification of the crude this compound is essential to achieve the high purity required for pharmaceutical applications.

-

Column Chromatography: For laboratory-scale purifications, silica gel column chromatography is a highly effective method for separating the desired product from starting materials and byproducts. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

-

Distillation: For larger-scale production, vacuum distillation can be an efficient purification method, provided the compound is thermally stable and has a sufficiently different boiling point from any impurities.[7]

-

Crystallization: If the crude product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a powerful technique for achieving high purity.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a molecule of significant synthetic utility, particularly in the pharmaceutical industry. Its unique structural features make it an indispensable building block for the synthesis of complex therapeutic agents like Ticagrelor. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development. As drug discovery continues to evolve, the demand for such strategically designed intermediates is likely to grow, further solidifying the importance of this and related fluorinated ketones in the landscape of modern medicinal chemistry.

References

-

Organic Syntheses Procedure. Ketone, cyclopropyl methyl. [Link]

-

The Royal Society of Chemistry. Supporting Information for - Palladium-Catalyzed Stereoselective Ring-opening Reaction of Aryl Cyclopropyl Ketones. [Link]

-

IP.com. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. [Link]

-

SynZeal. Ticagrelor Intermediate | 145783-14-8. [Link]

-

JOCPR. Novel synthesis of Ticagrelor, an ant. [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Rasayan Journal of Chemistry. SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. [Link]

- Google Patents. CN104603098B - The synthesis of 2-(3,4-difluorophenyl)

-

Wikipedia. Fragmentation (mass spectrometry). [Link]

- Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

Sci-Hub. 13 C nmr studies. IX. Carbonyl carbon shieldings of some cyclopropyl ketones. [Link]

-

Chemos. Safety Data Sheet: Sodium carboxymethyl cellulose, 98%, 1200 cps. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Organic Syntheses Procedure. bicyclopropylidene. [Link]

-

PMC - NIH. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. [Link]

-

Unknown. 13C NMR. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]

-

University of Regensburg. 13 Carbon NMR. [Link]

-

Iowa State University. NMR Coupling Constants. [Link]

-

University of Calgary. IR Absorption Table. [Link]

-

University of Colorado Boulder. IR_lectureNotes.pdf. [Link]

-

Unknown. Coupling constants for 1H and 13C NMR. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

PubChem. (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. [Link]

-

PubMed. Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. [Link]

-

PubChem. Fub-144 | C23H24FNO | CID 118796439. [Link]

-

PubChem. Cyclohexyl(cyclopropyl)methanone | C10H16O | CID 12243519. [Link]

Sources

The Strategic Role of Cyclopropyl 3,4-Difluorophenyl Ketone in Modern Medicinal Chemistry: An In-Depth Technical Guide

This guide provides an in-depth technical analysis of cyclopropyl 3,4-difluorophenyl ketone, a pivotal building block in contemporary medicinal chemistry. We will explore its synthesis, physicochemical properties, and strategic applications, with a particular focus on its role in the development of blockbuster pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Emergence of a Privileged Scaffold

In the landscape of drug discovery, the identification and utilization of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient medicinal chemistry. This compound has emerged as one such scaffold, combining the unique conformational and electronic properties of a cyclopropyl ring with the metabolic stability and binding advantages conferred by a 3,4-difluorophenyl moiety.

The inherent ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) imparts a rigid, planar conformation that can lock flexible molecules into a bioactive conformation, thereby enhancing binding affinity to target proteins.[1][2] Furthermore, the carbon-hydrogen bonds within a cyclopropane ring are shorter and stronger than those in typical alkanes, rendering the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1]

The 3,4-difluorophenyl group, on the other hand, is a common feature in modern pharmaceuticals due to the ability of fluorine atoms to modulate physicochemical properties such as lipophilicity and pKa. The strong carbon-fluorine bond can also block sites of metabolism and enhance binding affinity through favorable interactions with protein residues. The combination of these two motifs in this compound creates a building block with a highly desirable profile for drug design.

Physicochemical Properties and Spectroscopic Characterization

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₈F₂O | [3] |

| Molecular Weight | 182.17 g/mol | [3] |

| Boiling Point | 258.1±20.0 °C (Predicted) | [3] |

| Density | 1.313±0.06 g/cm³ (Predicted) | [3] |

| CAS Number | 898790-32-4 | [3] |

-

¹H NMR: The proton NMR spectrum is expected to show characteristic multiplets for the cyclopropyl protons in the upfield region (δ 1.0-1.5 ppm). The aromatic protons of the 3,4-difluorophenyl ring would appear as complex multiplets in the downfield region (δ 7.0-8.0 ppm).

-

¹³C NMR: The carbon NMR would display a distinctive signal for the carbonyl carbon (C=O) in the range of δ 195-205 ppm. The carbons of the cyclopropyl ring would resonate at high field (δ 10-20 ppm), while the carbons of the difluorinated benzene ring would show characteristic splitting patterns due to C-F coupling.[4][5][6]

-

IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. The C-F stretching vibrations of the aromatic ring would also be present in the fingerprint region (1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 182.17, with characteristic fragmentation patterns including the loss of the cyclopropyl group and cleavage of the carbonyl bond.

Synthesis of this compound

The most direct and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with cyclopropanecarbonyl chloride.[7][8][9] This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,2-Difluorobenzene

-

Cyclopropanecarbonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add cyclopropanecarbonyl chloride (1.0 eq) dropwise.

-

After stirring for 15 minutes, add 1,2-difluorobenzene (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield this compound.

Applications in Medicinal Chemistry: The Case of Ticagrelor

The most prominent application of this compound is as a key building block in the synthesis of Ticagrelor , a P2Y12 receptor antagonist used for the prevention of thrombotic events.[1] The ketone is a precursor to the crucial chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine .

The Strategic Importance of the Cyclopropyl and 3,4-Difluorophenyl Moieties in Ticagrelor

The cyclopropyl group in Ticagrelor plays a critical role in orienting the 3,4-difluorophenyl moiety within the binding pocket of the P2Y12 receptor.[10][11] Its rigid nature restricts the conformational freedom of the molecule, leading to a more favorable entropic contribution to binding.[12]

The 3,4-difluorophenyl group is involved in crucial π-π stacking and hydrophobic interactions with the receptor. The fluorine atoms can also form favorable orthogonal multipolar interactions with the protein backbone, further enhancing binding affinity. Moreover, the difluoro substitution pattern is known to improve metabolic stability by blocking potential sites of aromatic hydroxylation.

Future Perspectives and Broader Applications

While the synthesis of Ticagrelor is the most well-documented application of this compound, the unique properties of this scaffold suggest its potential in a broader range of therapeutic areas. The combination of conformational rigidity, metabolic stability, and tunable electronics makes it an attractive starting point for the design of novel inhibitors for various enzyme and receptor targets.

The ketone functionality itself offers a versatile handle for further chemical modifications, allowing for the introduction of diverse pharmacophoric groups. As the principles of rational drug design continue to evolve, we can expect to see the this compound motif appearing in a new generation of clinical candidates targeting a wide range of diseases.

References

-

Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. Available at: [Link]

-

Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. ACS Figshare. Available at: [Link]

-

Conformational Analysis of Cyclopropyl Methyl Ketone. University of Wisconsin-La Crosse. Available at: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Organic Syntheses. Available at: [Link]

-

Conformational analysis. Fiveable. Available at: [Link]

-

(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[5,4-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. PharmaCompass. Available at: [Link]

-

The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed. Available at: [Link]

-

Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

-

Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. PubMed Central. Available at: [Link]

-

Applications of Friedel–Crafts reactions in total synthesis of natural products. PubMed Central. Available at: [Link]

-

Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

-

The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. Otago University Research Archive. Available at: [Link]

-

Central role of the P2Y12 receptor in platelet activation. PubMed Central. Available at: [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Royal Society of Chemistry. Available at: [Link]

-

Features of reversible P2Y12 receptor antagonists based on piperazinyl-glutamate-pyridines. Semantic Scholar. Available at: [Link]

-

Structure, Pharmacology and Roles in Physiology of the P2Y12 Receptor. ResearchGate. Available at: [Link]

-

Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function. PubMed. Available at: [Link]

-

Anti-platelet therapy: ADP receptor antagonists. PubMed Central. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

13.13 Uses of 13C NMR Spectroscopy. NC State University Libraries. Available at: [Link]

Sources

- 1. (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[5,4-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fiveable.me [fiveable.me]

- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of action of P2Y(12 ) antagonists as inhibitors of platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-platelet therapy: ADP receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of Cyclopropyl 3,4-difluorophenyl ketone: A Key Intermediate in Modern Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of the synthesis of Cyclopropyl 3,4-difluorophenyl ketone, a pivotal building block in the development of contemporary pharmaceuticals. While a singular "discovery" paper for this specific ketone is not prominent in the literature, its significance has emerged through its role as a key precursor in the synthesis of complex therapeutic agents. This guide will focus on the most logical and industrially scalable synthetic route—the Friedel-Crafts acylation—offering a detailed protocol, mechanistic insights, and a discussion of alternative methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Emergence of a Key Synthetic Building Block

This compound has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). The unique combination of a strained cyclopropyl ring and an electronically modified difluorophenyl moiety imparts desirable physicochemical properties to the final drug molecules. The cyclopropyl group can enhance metabolic stability and binding affinity, while the 3,4-difluorophenyl group modulates the electronic properties and can improve the pharmacokinetic profile of a compound.

Notably, this ketone is a precursor to the key intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine (CPA), which is essential for the synthesis of the P2Y12 receptor antagonist Ticagrelor.[1] The demand for efficient and scalable syntheses of this ketone has therefore intensified, driving research into robust and reliable manufacturing processes. This guide will primarily detail the most direct and widely applicable method for its preparation: the Friedel-Crafts acylation of 1,2-difluorobenzene.

The Primary Synthetic Route: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and powerful method for the formation of aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2] For the synthesis of this compound, this involves the reaction of 1,2-difluorobenzene with cyclopropanecarbonyl chloride.

Causality Behind Experimental Choices

The choice of the Friedel-Crafts acylation is predicated on its efficiency and the ready availability of the starting materials. 1,2-difluorobenzene is a common industrial chemical, and cyclopropanecarbonyl chloride can be prepared from cyclopropanecarboxylic acid. The fluorine substituents on the benzene ring are deactivating, making the reaction more challenging than with unsubstituted benzene, but they also direct the incoming electrophile to specific positions, primarily para to one of the fluorine atoms. The use of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is crucial to activate the acyl chloride and overcome the deactivation of the aromatic ring.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and scalability.

Materials:

-

1,2-Difluorobenzene (1.0 equivalent)

-

Cyclopropanecarbonyl chloride (1.1 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Crushed Ice

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.

-

Catalyst Suspension: Anhydrous aluminum chloride (1.2 eq.) is added to anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0 °C in an ice-water bath.

-

Acyl Chloride Addition: Cyclopropanecarbonyl chloride (1.1 eq.), dissolved in a minimal amount of anhydrous DCM, is added to the dropping funnel. This solution is then added dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Aromatic Substrate Addition: 1,2-Difluorobenzene (1.0 eq.) is added dropwise to the reaction mixture over 20 minutes, ensuring the temperature does not rise above 5 °C.

-

Reaction Progression: The reaction mixture is stirred at 0-5 °C for 2-3 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: The reaction is carefully quenched by pouring the mixture onto a stirred slurry of crushed ice and 1 M HCl.

-

Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM.

-

Washing: The combined organic layers are washed sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude ketone is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pale yellow oil or low-melting solid.

Mechanistic Insights

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.

-

Formation of the Acylium Ion: The Lewis acid, AlCl₃, coordinates to the chlorine atom of cyclopropanecarbonyl chloride, weakening the C-Cl bond and leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,2-difluorobenzene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, in this case, the [AlCl₄]⁻ complex, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the final product, this compound. The AlCl₃ catalyst is regenerated in this step.

Alternative Synthetic Strategies

While Friedel-Crafts acylation is a primary route, other methods for the synthesis of aryl cyclopropyl ketones have been developed, which may be advantageous in specific contexts.

From Chalcones

One common alternative involves the cyclopropanation of a chalcone precursor.

This method first involves an aldol condensation between 3,4-difluorobenzaldehyde and an appropriate ketone to form a chalcone. Subsequent cyclopropanation, often using reagents like trimethylsulfoxonium iodide (Corey-Chaykovsky reaction), yields the desired cyclopropyl ketone.[3] This route is particularly useful when the direct Friedel-Crafts acylation is problematic due to substrate sensitivity or regioselectivity issues.

Palladium-Catalyzed Carbonylative Cross-Coupling

A more modern approach involves the palladium-catalyzed carbonylative cross-coupling of an aryl halide with an organometallic cyclopropyl reagent. For instance, the reaction of 3,4-difluoroiodobenzene with a cyclopropyl organometallic compound in the presence of carbon monoxide and a palladium catalyst can afford the target ketone. This method offers excellent functional group tolerance but may require more specialized reagents and catalysts.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR (Proton NMR) | Signals corresponding to the aromatic protons of the 3,4-difluorophenyl group, typically in the range of 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine and proton coupling. A multiplet for the methine proton of the cyclopropyl ring adjacent to the carbonyl group (around 2.5-3.0 ppm), and multiplets for the methylene protons of the cyclopropyl ring (around 1.0-1.5 ppm). |

| ¹³C NMR (Carbon NMR) | A signal for the carbonyl carbon around 195-205 ppm. Signals for the aromatic carbons, with characteristic splitting due to C-F coupling. Signals for the cyclopropyl carbons, with the methine carbon appearing further downfield than the methylene carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of C₁₀H₈F₂O. Characteristic fragmentation patterns may also be observed. |

| Infrared (IR) Spectroscopy | A strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Absorption bands corresponding to C-F stretching and aromatic C-H and C=C vibrations. |

Conclusion and Future Outlook

This compound stands as a testament to the ongoing evolution of synthetic organic chemistry in service of medicinal advancements. The Friedel-Crafts acylation remains a robust and scalable method for its production, offering a direct and efficient pathway. As the demand for complex pharmaceuticals continues to grow, the development of even more efficient, sustainable, and cost-effective synthetic routes to this and other key intermediates will remain a critical area of research. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals in their pursuit of novel and life-changing therapeutics.

References

-

Murphy, W. S., & Wattanasin, S. (1981). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Journal of the Chemical Society, Perkin Transactions 1, 2920. [Link]

-

Jung, M. E., Sun, D. L., Dwight, T. A., Yu, P., Li, W., & Houk, K. N. (2016). Synthesis of 2-Ethenylcyclopropyl Aryl Ketones via Intramolecular SN2-like Displacement of an Ester. Organic Letters, 18(19), 5138–5141. [Link]

-

Cioc, R. C., et al. (2022). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Molecules, 27(22), 7933. [Link]

-

Wang, Y., et al. (2019). Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry, 17(3), 555-559. [Link]

- Google Patents. (2013). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. [Link]

-

Organic Syntheses. (2018). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Org. Synth., 95, 486-499. [Link]

-

University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

-

ChemRxiv. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

-

National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]

-

Garber, K. (2017, May 2). Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

ResearchGate. (2025). (PDF) The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

-

Otago University Research Archive. (n.d.). The Synthesis of Cyclopropyl‐Fused Tetrahydrofurans from Vinylcyclopropanes. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. 3(2), 01-07. [Link]

- Google Patents. (2001). US7176318B2 - Processes for the production of fexofenadine.

-

ResearchGate. (2017). (PDF) Cyclopropyl m-nitrophenyl ketone. [Link]

- Google Patents. (1987). US4670444A - 7-amino-1-cyclopropyl-4-oxo-1, 4-dihydro-quinoline-and naphthyridine-3-carboxylic acids and antibacterial agents containing these compounds.

- Google Patents. (2015). US9173859B2 - Uses of DPP IV inhibitors.

Sources

Physical and chemical properties of "Cyclopropyl 3,4-difluorophenyl ketone"

An In-Depth Technical Guide to (3,4-Difluorophenyl)(cyclopropyl)methanone: Properties, Reactivity, and Synthetic Applications

Introduction

(3,4-Difluorophenyl)(cyclopropyl)methanone, also known as Cyclopropyl 3,4-difluorophenyl ketone, is a highly functionalized ketone that has garnered significant attention in the field of medicinal chemistry. Its structure, which marries a strained cyclopropyl ring with an electronically modified aromatic system, makes it a uniquely valuable building block. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of its physicochemical properties, spectroscopic signature, synthesis, and reactivity, with a particular focus on its pivotal role as a key intermediate in the synthesis of the antiplatelet drug, Ticagrelor.[1]

The strategic incorporation of the cyclopropyl and 3,4-difluorophenyl moieties is a deliberate choice in modern drug design. The cyclopropyl group offers conformational rigidity and unique electronic properties, often enhancing metabolic stability and binding affinity.[2][3][4] Simultaneously, the difluorophenyl group can improve pharmacokinetic profiles, increase potency, and block sites susceptible to metabolic degradation.[1] The convergence of these features in a single, reactive molecule underscores its importance as a versatile synthetic intermediate.[1]

Part 1: Physicochemical and Structural Properties

The molecule's identity is defined by a unique combination of structural features that dictate its physical characteristics and chemical behavior. The strained three-membered cyclopropane ring and the electron-withdrawing nature of the difluorinated aromatic ketone are central to its profile.

| Property | Value | Reference |

| CAS Number | 898790-32-4 | [1] |

| Molecular Formula | C₁₀H₈F₂O | [1] |

| Molecular Weight | 182.17 g/mol | [1][5] |

| Predicted Boiling Point | 258.1 ± 20.0 °C | [5] |

| Predicted Density | 1.313 ± 0.06 g/cm³ | [5] |

| InChI Key | ONVXAUXWUIDYPG-UHFFFAOYSA-N | [1] |

Part 2: Spectroscopic Characterization

Definitive structural confirmation of (3,4-Difluorophenyl)(cyclopropyl)methanone relies on a combination of standard spectroscopic techniques. The following data, based on established principles for ketones and aromatic compounds, represent the expected spectral signatures.[6][7]

| Technique | Feature | Expected Chemical Shift / Frequency |

| IR Spectroscopy | C=O stretch (aromatic ketone) | ~1685-1690 cm⁻¹ |

| C-F stretch | ~1100-1250 cm⁻¹ | |

| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | |

| ¹H NMR | Aromatic protons (3H) | δ 7.8-8.2 ppm (multiplets) |

| Cyclopropyl methine proton (1H) | δ 2.6-2.8 ppm (multiplet) | |

| Cyclopropyl methylene protons (4H) | δ 1.0-1.4 ppm (multiplets) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 195-205 ppm |

| Aromatic carbons (C-F) | δ 150-160 ppm (with C-F coupling) | |

| Other Aromatic carbons | δ 115-135 ppm | |

| Cyclopropyl methine carbon | δ 15-25 ppm | |

| Cyclopropyl methylene carbons | δ 10-20 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 182.17 |

| Major Fragments | Acylium ion [M-C₃H₅]⁺, Tropylium-like ions |

Exemplary Protocol: NMR Spectroscopic Analysis

This protocol outlines a standard procedure for acquiring and processing NMR data for structural verification. The causality behind these steps is to ensure a high-resolution, unambiguous spectrum.

-

Sample Preparation: Dissolve ~10-20 mg of the ketone in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, ensuring accurate chemical shift calibration.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving the complex splitting patterns of the aromatic and cyclopropyl protons.

-

¹H NMR Analysis: Integrate all signals to confirm the proton count for each environment. Analyze the splitting patterns (multiplicities) to deduce the connectivity of adjacent, non-equivalent protons.

-

¹³C NMR Analysis: Run a standard proton-decoupled ¹³C experiment to obtain singlets for each unique carbon environment. For more detailed analysis, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

Data Interpretation: Correlate the observed chemical shifts, integrations, and splitting patterns with the known structure to confirm the identity and purity of the compound.

Part 3: Synthesis and Chemical Reactivity

The chemical behavior of (3,4-Difluorophenyl)(cyclopropyl)methanone is a fascinating interplay between the high ring strain of the cyclopropyl group and the electronic effects of the difluorophenyl ketone moiety.[1]

Synthesis

The most common and efficient routes to aryl cyclopropyl ketones involve the cyclopropanation of an α,β-unsaturated ketone precursor.[1] The Corey-Chaykovsky and Simmons-Smith reactions are two prevalent methods for this transformation.[1][8]

Caption: General synthetic workflow for (3,4-Difluorophenyl)(cyclopropyl)methanone.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

This method is widely used for converting enones to cyclopropyl ketones.[9]

-

Ylide Formation (The "Why"): In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH, 1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO). Anhydrous conditions are critical as the ylide is highly reactive with water.

-

Ylide Generation: To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the sulfur ylide.

-

Substrate Addition: Dissolve the α,β-unsaturated ketone precursor (1 equivalent) in anhydrous tetrahydrofuran (THF) and add it dropwise to the ylide solution at 0 °C. The low temperature helps to control the exothermic reaction and minimize side products.

-

Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting enone spot indicates completion.

-

Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This neutralizes the reactive species.

-

Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure cyclopropyl ketone.

Chemical Reactivity

The molecule's reactivity is dominated by two key features: the strained cyclopropyl ring and the substituted aromatic ring.

-

Ring Strain & Reactivity: The significant ring strain energy of the cyclopropane ring provides a strong thermodynamic driving force for ring-opening reactions.[1] This makes the ring susceptible to attack by nucleophiles or rearrangement under acidic conditions.[1][10][11]

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution. The directing effects are a combination of the substituents:

Caption: Key reactivity pathways for the title compound.

Part 4: Application in the Synthesis of Ticagrelor

The most prominent application of (3,4-difluorophenyl)(cyclopropyl)methanone is its role as a late-stage intermediate in the multi-step synthesis of Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events.[1] The ketone serves as the direct precursor to the crucial (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine moiety, which is a core component of the final drug scaffold.[1]

The transformation from the ketone to the amine intermediate typically involves a stereoselective reduction of the ketone followed by conversion to the amine, often through methods like a reductive amination or a related multi-step sequence. The specific stereochemistry of the cyclopropane ring and the substitution pattern of the phenyl ring are critical for the final efficacy of Ticagrelor.[1]

Caption: Simplified pathway from the ketone to the key amine for Ticagrelor.

Conclusion

(3,4-Difluorophenyl)(cyclopropyl)methanone is more than a simple ketone; it is a strategically designed molecular building block. Its physical properties and distinct spectroscopic fingerprint make it readily identifiable and characterizable. Its synthesis is achievable through established chemical transformations, and its reactivity, governed by the dual nature of its strained and aromatic systems, provides access to complex molecular architectures. For professionals in drug discovery, understanding the nuances of this compound is key to leveraging its potential, most notably demonstrated by its indispensable role in the synthesis of the life-saving drug Ticagrelor.

References

- Google Patents. (n.d.). An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

PubChem. (n.d.). Cyclopropyl 4-fluorophenyl ketone. Retrieved from [Link]

-

PubChem. (n.d.). Cyclopropyl phenyl ketone. Retrieved from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Pharmaffiliates. (n.d.). Cyclopropyl 3-Fluorobenzyl Ketone | CAS No: 952722-64-4. Retrieved from [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. Retrieved from [Link]

-

Tandon, M., & Wagh, P. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8373-8413. Retrieved from [Link]

-

Abdel-Maksoud, M. S., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Retrieved from [Link]

-

Southern Illinois University Edwardsville. (n.d.). Synthesis of A Cyclopropane Ring Fluorinated Pyrethroid Derivative. Retrieved from [Link]

-

Sci-Hub. (n.d.). Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. Retrieved from [Link]

-

King-Pharm. (n.d.). CYCLOPROPYL 2,4-DIFLUOROPHENYL KETONE | 60131-34-2. Retrieved from [Link]

-

ChemRxiv. (2020). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Retrieved from [Link]

-

ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Retrieved from [Link]

-

McMurry, J. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. Retrieved from [Link]

-

Filo. (2025, September 7). UNIT IV, V, VI Spectroscopy and Diffraction Questions. Retrieved from [Link]

-

Mayr, H., & Ofial, A. R. (2018). Reactivity of electrophilic cyclopropanes. Pure and Applied Chemistry, 90(4), 673-683. Retrieved from [Link]

-

NIST. (n.d.). Cyclopropyl phenyl ketone. In NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. This compound CAS#: 898790-32-4 [amp.chemicalbook.com]

- 6. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Sci-Hub. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones / Journal of the Chemical Society, Perkin Transactions 1, 1981 [sci-hub.box]

- 11. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Conformational Analysis of Cyclopropyl 3,4-difluorophenyl ketone

Introduction: The Strategic Importance of Cyclopropyl 3,4-difluorophenyl ketone

This compound is a molecule of significant interest in contemporary medicinal chemistry and drug development. Its prominence arises primarily from its role as a key intermediate in the synthesis of advanced therapeutic agents, most notably the antiplatelet drug Ticagrelor.[1] The unique structural amalgamation of a strained cyclopropyl ring, a ketone linker, and a difluorinated phenyl moiety imparts a distinct combination of reactivity and conformational rigidity. The 3,4-difluorophenyl group is a common feature in bioactive molecules, often enhancing metabolic stability and binding affinity through favorable interactions with biological targets.[1] The cyclopropyl ring, with its unique electronic properties, can act as a conformationally restricted element, crucial for precise molecular recognition by target proteins.[2]

This guide provides a comprehensive analysis of the structural and conformational landscape of this compound. We will delve into the theoretical underpinnings of its conformational preferences, outline robust experimental and computational methodologies for its characterization, and provide insights into the causality behind these scientific choices. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal synthetic building block.

I. Structural Elucidation: A Multi-faceted Approach

A thorough understanding of the three-dimensional structure of this compound is paramount for its effective utilization in synthesis and drug design. A combination of spectroscopic and crystallographic techniques provides a holistic view of its atomic arrangement and electronic properties.

Spectroscopic Characterization: Probing the Molecular Framework

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable non-destructive techniques for confirming the molecular structure and providing initial conformational insights.

-

¹H and ¹³C NMR Spectroscopy: These techniques are fundamental for mapping the connectivity of atoms within the molecule. The chemical shifts and coupling constants of the protons and carbons in the cyclopropyl ring and the difluorophenyl group provide a unique fingerprint of the compound. For instance, the protons on the cyclopropyl ring typically appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons exhibit characteristic splitting patterns due to fluorine-proton coupling.

-

¹⁹F NMR Spectroscopy: This is particularly informative for fluorinated compounds. The chemical shifts of the two fluorine atoms on the phenyl ring can provide insights into the electronic environment and potential intramolecular interactions.

-

Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. The precise frequency can be influenced by the electronic effects of the difluorophenyl ring and the conformation of the cyclopropyl group relative to the carbonyl.

X-ray Crystallography: The Definitive 3D Structure

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[4] This is often the most challenging step. A common method is slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or hexane/ethyl acetate).

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to minimize thermal vibrations). The crystal is then irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

The following diagram illustrates the general workflow for X-ray crystallography:

Caption: Workflow for Single-Crystal X-ray Crystallography.

II. Conformational Analysis: The Rotational Landscape of the Cyclopropyl Ketone Moiety

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. Theoretical and experimental studies on analogous cyclopropyl ketones have established that two principal conformations, s-cis and s-trans, represent the energy minima.[6][7][8][9]

-

s-cis (or syn-periplanar): In this conformation, the cyclopropyl ring is eclipsed with the carbonyl bond. This arrangement is generally the most stable due to favorable electronic interactions between the π-system of the carbonyl group and the Walsh orbitals of the cyclopropyl ring, leading to effective conjugation.[7][8]

-

s-trans (or anti-periplanar): Here, the cyclopropyl ring is positioned opposite to the carbonyl bond. This conformation represents a local energy minimum and is generally less stable than the s-cis conformer.[7][8]

The energy barrier to rotation between these conformers is relatively low, meaning that both conformations can be populated at room temperature. The following diagram illustrates the relationship between the dihedral angle and the potential energy:

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 6. uwlax.edu [uwlax.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. acs.figshare.com [acs.figshare.com]

Reactivity of the cyclopropyl group in "Cyclopropyl 3,4-difluorophenyl ketone"

An In-Depth Technical Guide to the Reactivity of the Cyclopropyl Group in Cyclopropyl 3,4-difluorophenyl ketone

Foreword: Unlocking the Potential of a Strained Ring

To the researchers, scientists, and drug development professionals at the forefront of molecular innovation, the choice of chemical architecture is paramount. Among the vast arsenal of synthetic building blocks, the cyclopropyl ketone moiety stands out for its unique blend of stability and latent reactivity. The inherent strain within the three-membered ring is not a liability but a powerful synthetic lever, offering pathways to molecular complexity that are otherwise difficult to access.[1][2] This guide focuses on a particularly relevant scaffold: This compound . We will dissect the core principles governing the reactivity of its cyclopropyl group, explore its primary transformation pathways, and provide actionable experimental protocols. The narrative is grounded in the causality of chemical behavior, aiming to equip you not just with methods, but with mechanistic understanding.

The inclusion of the 3,4-difluorophenyl group is a deliberate focus. This substituent exerts a profound electronic influence, enhancing the electrophilicity of the carbonyl carbon and, consequently, modulating the reactivity of the entire molecule.[3][4][5] Understanding this interplay is critical for harnessing the full synthetic potential of this versatile intermediate.

Foundational Principles: Why the Cyclopropyl Ketone is Uniquely Reactive

The chemical behavior of this compound is dictated by a synergy between the strained cyclopropyl ring and the activating ketone, further influenced by the electron-withdrawing aromatic substituent.

The Energetic Driving Force: Ring Strain

The cyclopropane ring possesses a significant amount of ring strain, approximately 27.5 kcal/mol.[1][6] This stored potential energy is a primary thermodynamic driving force for reactions that lead to the cleavage of the three-membered ring.[1] Consequently, many reactions involving cyclopropyl ketones are, in essence, controlled ring-opening processes that release this strain to form more stable acyclic or larger cyclic systems.

The Electronic Character: A Hybrid Nature

The carbon-carbon bonds within a cyclopropane ring have a high degree of p-character, lending them properties reminiscent of a double bond.[1][7][8] This "olefin-like" character makes the ring susceptible to attack by electrophiles and participation in transition-metal-mediated oxidative additions.[9] When conjugated to a ketone, the cyclopropyl ring can act as a reactive three-carbon synthon, poised for a variety of transformations including cycloadditions and rearrangements.[10]

The Influence of the 3,4-Difluorophenyl Group

The two fluorine atoms on the phenyl ring are strongly electron-withdrawing via the inductive effect. This effect propagates to the carbonyl carbon, significantly increasing its electrophilicity (i.e., its partial positive charge).[3][4] This electronic pull makes the carbonyl carbon a more potent site for nucleophilic attack and enhances its ability to activate the adjacent cyclopropyl ring for cleavage, particularly under acidic or Lewis acidic conditions.[4][11]

Major Reaction Pathways and Methodologies

The strategic cleavage of the cyclopropyl ring in this compound opens a gateway to diverse molecular scaffolds. The choice of methodology dictates the outcome, allowing for precise chemical construction.

Acid-Catalyzed Ring-Opening

Under acidic conditions, either Brønsted or Lewis, the carbonyl oxygen is protonated or coordinated, which activates the cyclopropane ring for cleavage.[1][11] The ring opens to generate the most stable carbocation intermediate, which is then trapped by a nucleophile or undergoes subsequent rearrangement.[11] The regioselectivity of the cleavage is governed by the electronic properties of any substituents on the ring, with the bond scission occurring to produce the most stabilized carbocation.[11]

Caption: Mechanism of Acid-Catalyzed Ring-Opening.

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, dichloroethane) at 0 °C, add the acid catalyst (e.g., Triflic acid, Amberlyst-15).[1]

-

Nucleophile Addition: Add the desired nucleophile (e.g., water, alcohol, thiol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at the specified temperature (ranging from 0 °C to reflux) and monitor its progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[11]

-

Workup: Upon completion, quench the reaction with a suitable basic solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel.

Transition-Metal-Catalyzed Transformations

Transition metals provide a powerful and versatile toolkit for activating the C-C bonds of the cyclopropyl ring, often with high selectivity and functional group tolerance.[2]

Nickel catalysts are particularly effective for the cross-coupling of cyclopropyl ketones with organometallic reagents (e.g., organozinc) to form valuable γ-substituted silyl enol ethers.[11][12][13] This reaction class represents a net C-C activation and difunctionalization, providing access to products that are challenging to synthesize via traditional methods.[12][13] The mechanism can involve the cooperation between the nickel center and a redox-active ligand to enable C-C bond activation.[11][12]

Caption: Nickel-Catalyzed Ring-Opening Cross-Coupling.

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the Nickel catalyst (e.g., Ni(cod)₂, 5 mol%) and the appropriate ligand (e.g., terpyridine, 5 mol%) to an oven-dried reaction flask. If using a Ni(II) precatalyst, add zinc dust (10 mol%) for in-situ reduction.

-

Reactant Addition: Add anhydrous solvent (e.g., THF, dioxane), followed by this compound (1.0 eq) and chlorotrimethylsilane (TMSCl, 1.5 eq).

-

Reaction Initiation: Add the organozinc reagent (e.g., (p-tolyl)ZnI, 1.2 eq) dropwise to the mixture at the specified temperature (e.g., 25 °C).

-

Monitoring: Stir the reaction mixture vigorously. Monitor the consumption of the starting material by TLC or GC.

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting residue by flash column chromatography.

-

Palladium-Catalyzed Ring-Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to furnish α,β-unsaturated ketones, specifically (E)-1-arylbut-2-en-1-ones.[9][11]

-

Samarium(II) Iodide (SmI₂)-Catalyzed Cycloadditions: SmI₂ is a powerful single-electron transfer reagent that can catalyze formal [3+2] cycloadditions between cyclopropyl ketones and alkenes or alkynes.[1][14][15] Aryl cyclopropyl ketones are generally more efficient substrates for these reactions compared to their alkyl counterparts.[15][16]

Reductive Ring-Opening